molecular formula C22H22N4O4S B2765880 N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034478-78-7

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2765880
CAS No.: 2034478-78-7
M. Wt: 438.5
InChI Key: WXJPROIJEBKWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure through a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the bipyridine and benzamide precursors The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives, while the benzamide structure is often prepared via acylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes. The morpholinosulfonyl group may enhance the compound’s solubility and facilitate its binding to biological targets, thereby modulating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.

    N-(2-pyridylmethyl)-4-(morpholinosulfonyl)benzamide: A structurally similar compound with a single pyridine ring.

    4-(Morpholinosulfonyl)benzamide: Lacks the bipyridine moiety but retains the benzamide and morpholinosulfonyl groups.

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide is unique due to the combination of its bipyridine and benzamide structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPROIJEBKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.